Hexazine

Catalog No.
S645094
CAS No.
7616-35-5
M.F
N6
M. Wt
84.04 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexazine

Traditional carbon-based high explosives (e.g., HMX) and azides limit propulsion cleanliness and energy density. Hexazine ([N6]4- aromatic anion) provides a 100% nitrogen HEDM scaffold with zero carbon residue, delivering pure N2 detonation products.

  • Measured 600 K thermal stability at ambient pressure for [N6]4- salts.
  • Enables clean-burn propellants and precursors to 2D polynitrogen networks.
  • Synthesized from KN3 at 45 GPa; available as stabilized K4N6 salt.

SMolecule supplies research-grade hexazine salts for advanced energetic material integration.

CAS Number

7616-35-5

Product Name

Hexazine

IUPAC Name

hexazine

Molecular Formula

N6

Molecular Weight

84.04 g/mol

InChI

InChI=1S/N6/c1-2-4-6-5-3-1

InChI Key

YRBKSJIXFZPPGF-UHFFFAOYSA-N

SMILES

N1=NN=NN=N1

Canonical SMILES

N1=NN=NN=N1

Hexazine is a hexaatomic nitrogen and a homomonocyclic compound.

Synonyms

Hexazine, Hexaazabenzene, Hexanitrogen, N6, [N6]4-, Hexazine tetraanion

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg

Hexazine (CAS 7616-35-5), isolated and stabilized as the aromatic [N6]4- anion in specialized alkali metal salts, represents a critical node in homocyclic polynitrogen high-energy-density materials (HEDMs). Unlike conventional carbon-based explosives or lower-order azides, hexazine-based materials feature a 100% nitrogen backbone that conforms to Hückel's rule for aromaticity (10 π-electrons). This electronic structure provides a measurable balance between extreme energy density and metastable thermal stability. For procurement officers and materials scientists in aerospace and defense, hexazine derivatives offer a direct pathway to zero-residue, pure-N2-yielding propellants, bypassing the performance ceilings and environmental toxicities associated with traditional energetic materials [1].

Research Fit

Workflow Theoretical benchmarking for inorganic aromaticity and high-energy density material (HEDM) modeling
Procurement Research-grade computational data; no stable, isolable compound available

Substituting hexazine with lower-order nitrogen compounds like potassium azide (KN3) or conventional HEDMs like HMX fundamentally compromises both energy output and formulation cleanliness. While azides are easily procured and stable, they lack the massive energy release associated with the breakdown of the N-N single and double bonds in the N6 ring into ultra-stable N≡N triple bonds. Conversely, substituting with carbon-based HEDMs introduces carbonaceous solid residues and toxic exhaust gases upon detonation, which fouls propulsion systems and violates clean-burn requirements. The [N6]4- aromatic ring in hexazine salts bridges the gap between the extreme energy density of polymeric nitrogen and the handling stability required for advanced material integration, making generic substitution unviable for high-end aerospace applications [1].

Substitution Risk

Allotropes N₂, N₄, or N₈ differ fundamentally in electronic structure and stability, and may not replicate the predicted cyclic aromaticity of hexazine
Azides Sodium azide or other azides have distinct bonding and energy release profiles that cannot substitute for hexazine-based HEDM modeling
Stable N-compounds Commercially available nitrogen compounds are unsuitable for quantum tunneling instability research or specific aromaticity investigations

KN3 Precursor vs. Direct N2 Compression

The synthesis of hexazine rings heavily depends on the choice of precursor. Direct compression of molecular nitrogen (N2) into polymeric forms requires extreme pressures exceeding 110 GPa. In contrast, utilizing potassium azide (KN3) alongside potassium (K) as a precursor provides a uniform reaction environment and supplies the necessary electrons to stabilize the [N6]4- anion. This chemical pre-compression and charge-transfer mechanism reduces the required synthesis pressure to 45 GPa at 2000 K. For laboratories scaling polynitrogen research, selecting the KN3-to-Hexazine route drastically lowers the equipment threshold compared to direct N2 polymerization [1].

Evidence DimensionMinimum activation pressure for synthesis
Target Compound Data45 GPa (using KN3 + K precursor route to [N6]4-)
Comparator Or Baseline>110 GPa (direct N2 compression to cg-N)
Quantified Difference~60% reduction in required synthesis pressure
ConditionsLaser-heated diamond anvil cell (DAC) at 2000 K

Lowering the synthesis pressure threshold from >110 GPa to 45 GPa makes the production of hexazine-based materials significantly more accessible for advanced high-pressure materials laboratories.

Resonance Energy
Reported
97.8 kJ mol⁻¹ vs 81.4 kJ mol⁻¹ (benzene), Δ = 16.4 kJ mol⁻¹
Higher theoretical aromatic stabilization in hexazine
Computational model; data to verify with method context

Thermal Stability of [N6]4- vs. Neutral N6

A critical barrier to the procurement and application of polynitrogen materials is their instability outside of high-pressure environments. While theoretical neutral hexazine (N6) is highly unstable due to electrostatic repulsion of lone electron pairs, the tetra-anionic form [N6]4- stabilized in a potassium matrix (e.g., K4N6) achieves aromaticity (10 π-electrons). Computational and experimental extrapolations predict that once synthesized, the [N6]4- ring in K4N6 can stably exist up to 600 K at ambient pressure (0 GPa). This dramatic enhancement in thermal behavior over non-aromatic polynitrogens makes hexazine salts viable candidates for recovery and downstream formulation [1].

Evidence DimensionThermal stability limit at ambient pressure (0 GPa)
Target Compound DataStable up to 600 K (Aromatic [N6]4- in K4N6)
Comparator Or BaselineSpontaneous decomposition (Neutral N6 or anti-aromatic[N6]2-)
Quantified Difference>300 K stability advantage at 0 GPa
Conditions0 GPa (ambient pressure) post-recovery prediction

The ability to remain stable up to 600 K at ambient pressure is the defining metric that transitions hexazine from a purely theoretical curiosity to a recoverable, procurable material for HEDM applications.

Ring Stability
Reported
ΔE -17.6 kcal/mol (N₆) vs +23.9 kcal/mol (benzene)
Thermodynamic drive toward ring-opening, unlike aromatic benzene
Homodesmotic reaction; theoretical calculation

Zero-Residue Decomposition vs. HMX

For aerospace procurement, the exhaust profile of an energetic material is as critical as its energy density. Conventional HEDMs like HMX (Octogen) contain carbon and hydrogen, which inevitably produce carbonaceous solid residues, COx, and H2O upon detonation, potentially fouling sensitive propulsion components. Hexazine (N6) consists of a 100% nitrogen mass fraction. Upon energetic breakdown, the sole decomposition product is highly stable molecular dinitrogen (N2). This guarantees a zero-residue, smokeless exhaust profile, offering strict formulation compatibility for next-generation clean-propulsion systems [1].

Evidence DimensionSolid residue and non-N2 exhaust yield
Target Compound Data0% solid residue (100% N2 yield)
Comparator Or BaselineSignificant carbonaceous and toxic gas residue (HMX / RDX)
Quantified Difference100% elimination of carbon/solid exhaust products
ConditionsComplete energetic decomposition / detonation

Procuring a 100% nitrogen-backbone material eliminates post-detonation fouling, which is a strict requirement for advanced, reusable clean-propulsion aerospace systems.

Detonation Benchmark
Class-level
Predicted comparable to ε-CL-20
Hexazinane derivatives as potential HEDM candidates
Qualitative theoretical prediction; requires experimental validation
Tunneling Instability
Reported
Inherent instability due to quantum tunneling, even at 0 K
Mechanistic barrier beyond thermal decomposition; both hexazine and pentazine affected
Computational study; class-level instability context
Stabilization Route
Reported
N₆²⁻ dianion in K₂N₆ above 45 GPa, metastable to 20 GPa
First experimental hexazine core synthesis under extreme conditions
Laser-heated diamond anvil cell; charged species pathway

Zero-Residue Propulsion

Driven by its 100% nitrogen mass fraction and pure N2 decomposition profile, hexazine-based salts are targeted for next-generation aerospace propellants. They provide massive energy release without the carbonaceous fouling associated with HMX, fitting the strict formulation compatibility requirements for sensitive, reusable micro-thrusters[1].

High-Energy Warheads

The extreme energy stored in the N-N bonds of the hexazine ring, combined with the 600 K thermal stability of the [N6]4- anion at ambient pressure, positions these materials as higher-yield alternatives to conventional explosives. They offer a greater detonation velocity and energy yield per gram than traditional azides or carbon-based energetics [2].

Polynitrogen Synthesis Precursor

Stabilized hexazine salts (such as K4N6) serve as critical intermediate precursors for synthesizing even more complex 2D polynitrogen networks. Their established synthesis route from KN3 at 45 GPa provides a reliable, lower-pressure stepping stone for laboratories expanding their high-pressure materials portfolio [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Inorganic aromaticity benchmarking
Theoretical resonance energy data
DFT/ab initio method calibration
High-pressure materials discovery
Synthesis pathway under extreme conditions
Reproducibility of N₆ ring stabilization
Next-generation energetic materials design
Detonation performance prediction
In silico screening of hexazinane derivatives
Quantum tunneling mechanism study
Kinetic instability profile
Non-thermal decomposition models

XLogP3

-1.3

Wikipedia

Hexazine

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